![molecular formula C20H20ClN3O4S2 B2967753 (Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 850910-00-8](/img/structure/B2967753.png)
(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
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Overview
Description
This compound is a benzothiazole derivative. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring. They are known for their diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. It also has a morpholinosulfonyl group and a chloro-ethyl group attached to the benzothiazole core .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of electronegative atoms like chlorine and sulfur might increase the compound’s polarity .Scientific Research Applications
Cross-Electrophile Coupling in Organic Synthesis
This compound is utilized in Ni-catalyzed formal cross-electrophile coupling of alcohols with aryl halides . The process involves in situ halogenation and reductive coupling to form Csp2–Csp3 bonds, which is a significant challenge in synthetic chemistry. The use of related compounds like 2-chloro-3-ethylbenzo[d]oxazol-3-ium salt (CEBO) demonstrates the potential for this compound to be used in selective functionalization of diols and polyols without extensive protecting/deprotecting steps .
Heterocyclic Building Blocks
The compound serves as a heterocyclic building block in the synthesis of various chemical entities . Its structural features make it suitable for creating complex molecules that can be used in pharmaceuticals and materials science. The availability of such compounds from suppliers like BLD Pharm indicates their importance in research and development .
Perovskite Solar Cell Optimization
In the field of energy materials , derivatives of this compound have been explored for optimizing perovskite solar cells . The introduction of sulfonyl-based organic small molecules can regulate crystallization and reduce defects in perovskite films. Studies involving NMR, FTIR, and XPS, along with density functional theory calculations, reveal the interactions between such compounds and perovskite materials .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S2/c1-2-24-17-8-5-15(21)13-18(17)29-20(24)22-19(25)14-3-6-16(7-4-14)30(26,27)23-9-11-28-12-10-23/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOJKKWKXFIBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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